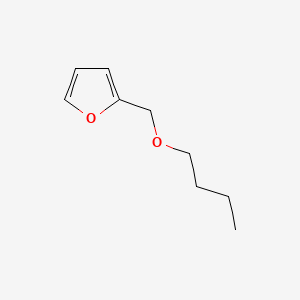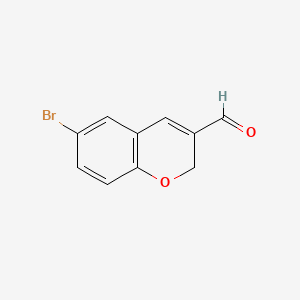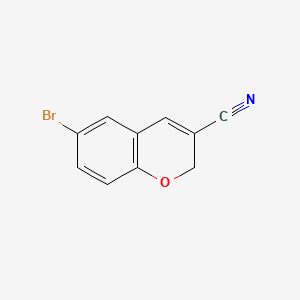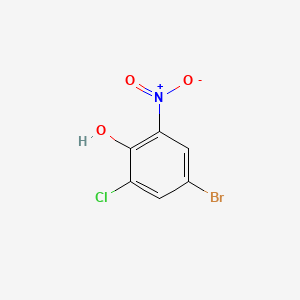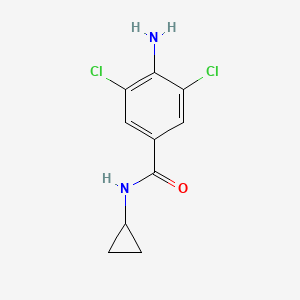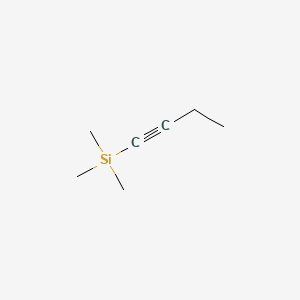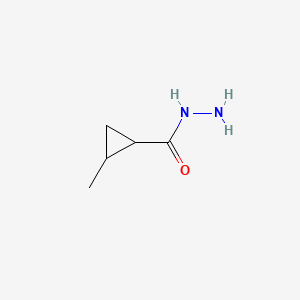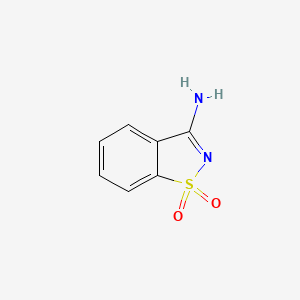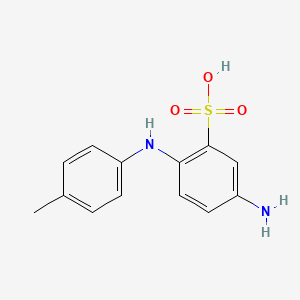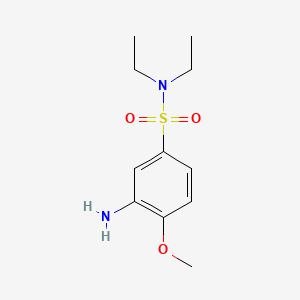
Bis(vinylsulfonyl)methane
概述
描述
Bis(vinylsulfonyl)methane is an organic compound with the molecular formula C5H8O4S2. It is a colorless liquid with a distinctive thiol odor. This compound is known for its applications in organic synthesis, particularly as a cross-linking agent in polymer chemistry .
准备方法
Synthetic Routes and Reaction Conditions: Bis(vinylsulfonyl)methane is typically synthesized through the reaction of carbon disulfide with vinyl sulfone in the presence of a base catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure optimal yield .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are meticulously controlled. The product is then purified through distillation or crystallization techniques to achieve the desired purity levels .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions of this compound can yield various reduced sulfur-containing compounds.
Substitution: This compound is known to participate in nucleophilic substitution reactions, where the vinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfur-containing compounds.
Substitution: Various substituted vinylsulfonyl derivatives.
科学研究应用
Bis(vinylsulfonyl)methane has a wide range of applications in scientific research:
Chemistry: It is used as a cross-linking agent in the synthesis of polymers and hydrogels.
Biology: In biological research, this compound is utilized in the modification of biomolecules, particularly proteins, to study their structure and function.
Industry: It is employed in the production of specialty chemicals, including dyes and rubber additives.
作用机制
The mechanism of action of bis(vinylsulfonyl)methane involves the formation of covalent bonds with nucleophilic groups, such as amines and thiols. This cross-linking ability is primarily due to the presence of vinyl sulfone groups, which are highly reactive towards nucleophiles. The molecular targets include proteins and other biomolecules with accessible nucleophilic sites .
相似化合物的比较
- Bis(phenylsulfonyl)methane
- Divinyl sulfone
- Ethylene bis(sulfonyl) methane
Comparison:
- Bis(phenylsulfonyl)methane: Unlike bis(vinylsulfonyl)methane, bis(phenylsulfonyl)methane contains phenyl groups, which influence its reactivity and applications. It is often used in the synthesis of olefins .
- Divinyl sulfone: This compound is similar in structure but lacks the methylene bridge present in this compound. It is widely used as a cross-linking agent in polymer chemistry .
- Ethylene bis(sulfonyl) methane: This compound has a similar sulfonyl structure but differs in the length of the carbon chain. It is used in various industrial applications, including the production of specialty chemicals .
This compound stands out due to its unique combination of reactivity and stability, making it a versatile compound in both research and industrial applications.
属性
IUPAC Name |
1-(ethenylsulfonylmethylsulfonyl)ethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4S2/c1-3-10(6,7)5-11(8,9)4-2/h3-4H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJHIIHORMWQZRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)CS(=O)(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062947 | |
| Record name | Ethene, 1,1'-[methylenebis(sulfonyl)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Ethene, 1,1'-[methylenebis(sulfonyl)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3278-22-6 | |
| Record name | 1,1′-[Methylenebis(sulfonyl)]bis[ethene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3278-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(vinylsulfonyl)methane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003278226 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethene, 1,1'-[methylenebis(sulfonyl)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethene, 1,1'-[methylenebis(sulfonyl)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-[methylenebis(sulphonyl)]diethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.918 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(VINYLSULFONYL)METHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LUQ276J55D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bis(vinylsulfonyl)methane interact with gelatin, and what are the downstream effects?
A: this compound (BVSM) acts as a cross-linker for gelatin by creating covalent C-N bonds with amine groups present in the gelatin structure [, ]. This crosslinking leads to the formation of a gel network. The resulting gel properties, such as storage modulus, are influenced by factors like gelatin and BVSM concentration, pH, and the extent of crosslinking [, ]. Interestingly, even upon completion of the reaction, a perfectly homogeneous network isn't always achieved, with the gels remaining near the critical gel point [].
Q2: What are the structural characteristics of this compound?
A: While specific spectroscopic data isn't provided in the provided abstracts, research highlights that the molecule possesses two vinylsulfonyl groups linked to a central methane group. These vinylsulfonyl groups act as Michael acceptors, readily reacting with amine groups [, ]. This characteristic makes it an effective cross-linker for polymers like gelatin, which contain amine groups.
Q3: What is the role of this compound in the development of sulfur-enriched polymers with unique optical properties?
A: BVSM plays a key role in synthesizing sulfur-enriched nonaromatic poly(thioether sulfone)s via Michael polyaddition []. These polymers exhibit fluorescence-phosphorescence dual emission, a property attributed to the clustering-triggered emission mechanism. The incorporation of sulfur, facilitated by BVSM, contributes significantly to these unique optical characteristics [].
Q4: How is this compound being explored in the realm of battery technology?
A: Recent research investigates the use of BVSM as an electrolyte additive in nickel-rich layered oxide cathodes for lithium-ion batteries []. When combined with lithium difluorophosphate (LiDFP), BVSM contributes to forming a protective F-, P-, and S-rich passivation layer on the cathode surface []. This layer helps mitigate detrimental side reactions, improve interfacial stability, and enhance the overall cycling performance of the battery [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
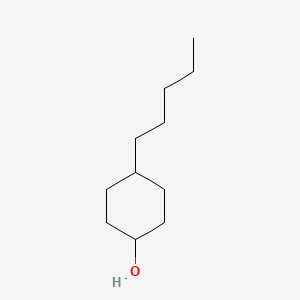
![Ethanone, 1-[4-(1-hydroxy-1-methylethyl)phenyl]-](/img/structure/B1265602.png)
